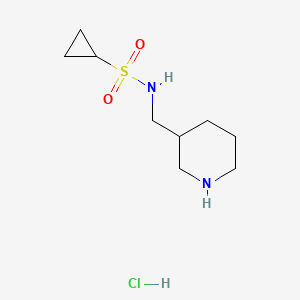

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride

Description

Historical Development and Discovery

The development of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride emerges from the broader historical context of sulfonamide chemistry, which traces its origins to the early twentieth century when the first sulfonamide was discovered in Germany in 1932. This foundational discovery established sulfonamides as a significant class of compounds with diverse biological activities, paving the way for subsequent generations of sulfonamide derivatives. The incorporation of piperidine rings into pharmaceutical compounds has been a recurring theme in medicinal chemistry, driven by the structural versatility and favorable pharmacokinetic properties that piperidine moieties can confer to drug molecules. The specific combination of piperidine and cyclopropanesulfonamide elements represents a more recent development in structure-based drug design, reflecting advances in computational chemistry and structure-activity relationship understanding.

The cyclopropane component of this compound draws from extensive research into cyclopropane-containing molecules, which have gained prominence due to their unique structural and chemical properties that render them valuable in various fields, including medicine, agrochemistry, and materials science. Recent advances in cyclopropane synthesis, particularly through enantioselective Michael Initiated Ring Closure reactions, have provided efficient methods for generating cyclopropane rings with excellent stereochemical control. These synthetic developments have facilitated the incorporation of cyclopropane rings into complex molecular architectures, enabling the creation of compounds like this compound. The convergence of these synthetic methodologies with modern medicinal chemistry objectives has resulted in the emergence of this compound as a representative example of contemporary pharmaceutical design principles.

Taxonomic Position within Organic Chemistry

This compound occupies a distinct position within the hierarchical classification system of organic chemistry, belonging to multiple overlapping categories that reflect its complex structural composition. At the broadest level, this compound is classified as an organosulfur compound due to the presence of the sulfonamide functional group, which contains sulfur in its characteristic tetrahedral oxidation state. Within the organosulfur family, it specifically belongs to the sulfonamide class, characterized by the general structure R-SO₂-NR₂, where the sulfur atom is bonded to two oxygen atoms and one nitrogen atom in addition to an organic substituent.

The compound simultaneously qualifies as a heterocyclic compound due to the presence of the six-membered piperidine ring, which contains one nitrogen atom as a heteroatom. This piperidine ring system places the compound within the broader category of nitrogen-containing heterocycles, a fundamental class in organic chemistry that encompasses numerous biologically active molecules. Additionally, the presence of the three-membered cyclopropane ring introduces another dimension to its structural classification, as cyclopropanes represent one of the smallest carbocyclic systems in organic chemistry and exhibit unique geometric and electronic properties due to the inherent ring strain.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Primary Classification | Organosulfur Compound | Presence of sulfur in sulfonamide group |

| Secondary Classification | Heterocyclic Compound | Piperidine ring with nitrogen heteroatom |

| Tertiary Classification | Carbocyclic Compound | Cyclopropane ring system |

| Functional Group Classification | Sulfonamide Derivative | R-SO₂-NR₂ functional group |

Classification within Sulfonamide Family

Within the extensive sulfonamide family, this compound represents a sophisticated derivative that incorporates multiple structural modifications to the basic sulfonamide scaffold. The sulfonamide functional group, characterized by the presence of a sulfonyl group connected to an amine group, exhibits remarkable structural rigidity due to the tetrahedral geometry around the sulfur atom and the planar arrangement of the sulfonamide nitrogen. This rigidity often results in crystalline properties for sulfonamide compounds, making them suitable for various analytical and synthetic applications.

The specific substitution pattern in this compound distinguishes it from simpler sulfonamide derivatives through several key structural features. The cyclopropanesulfonyl group represents an unusual substitution pattern within the sulfonamide family, as most traditional sulfonamides employ aromatic or simple aliphatic sulfonyl groups. The three-membered cyclopropane ring introduces significant ring strain energy, which can influence the compound's reactivity and interaction patterns with biological targets. Furthermore, the piperidin-3-ylmethyl substituent on the sulfonamide nitrogen provides a substantial hydrophobic and conformationally flexible element that can significantly impact the compound's three-dimensional structure and binding properties.

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Cyclopropane Sulfonyl Group | Three-membered ring attached to SO₂ | High ring strain, unique electronic properties |

| Piperidine Substituent | Six-membered saturated heterocycle | Conformational flexibility, basicity |

| Methylene Linker | CH₂ bridge between piperidine and sulfonamide | Conformational freedom, spatial positioning |

| Hydrochloride Salt Form | Protonated amine with chloride counterion | Enhanced solubility, crystalline stability |

Significance in Structure-Activity Relationship Studies

The structural architecture of this compound provides valuable insights into structure-activity relationship principles that are fundamental to modern drug discovery and development. Recent research has demonstrated the importance of cyclopropane sulfonamide derivatives in the development of targeted therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. The discovery of cyclopropane sulfonamide derivatives as potent inhibitors of epidermal growth factor receptor mutations represents a significant advancement in understanding how structural modifications can overcome drug resistance mechanisms.

The compound's design reflects sophisticated understanding of how individual structural components contribute to overall biological activity and selectivity. The piperidine ring system, being a saturated six-membered heterocycle, provides conformational flexibility while maintaining a defined three-dimensional shape that can be crucial for target binding. The positioning of the piperidine ring at the 3-position, connected through a methylene linker, creates a specific spatial arrangement that may be optimized for particular binding pockets or active sites. This arrangement demonstrates the importance of precise spatial positioning in achieving desired biological activity profiles.

The cyclopropane component introduces unique geometric constraints that can significantly influence the compound's interaction with biological targets. The high ring strain energy of the cyclopropane ring, approximately 27.5 kcal/mol, creates a highly reactive center that can potentially undergo ring-opening reactions under specific conditions. This reactivity profile may be exploited in structure-activity relationship studies to develop covalent inhibitors or to achieve selective binding through unique chemical mechanisms. Furthermore, the planar geometry of the cyclopropane ring provides a rigid structural element that can serve as a conformational lock, restricting the overall molecular flexibility and potentially enhancing binding selectivity.

| Structural Component | Structure-Activity Contribution | Research Applications |

|---|---|---|

| Cyclopropane Ring | Geometric constraint, high reactivity | Covalent inhibitor development, conformational restriction |

| Piperidine System | Conformational flexibility, basicity | Receptor binding optimization, pharmacokinetic modulation |

| Sulfonamide Group | Hydrogen bonding capability, rigidity | Enzyme active site interaction, crystallization enhancement |

| Methylene Linker | Spatial positioning, rotational freedom | Distance optimization, conformational sampling |

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8;/h8-11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCILUZRXMMBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNS(=O)(=O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-87-5 | |

| Record name | Cyclopropanesulfonamide, N-(3-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Strategy

The synthesis generally involves three key steps:

- Formation of the cyclopropanesulfonamide core

- Introduction of the piperidin-3-ylmethyl substituent

- Conversion to the hydrochloride salt

Stepwise Synthesis

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1 | Preparation of cyclopropanesulfonyl chloride | Cyclopropane-1-sulfonyl chloride synthesized from cyclopropane and chlorosulfonic acid under controlled conditions | |

| 2 | Nucleophilic substitution with piperidine derivative | Reaction of cyclopropanesulfonyl chloride with piperidin-3-amine derivatives in an organic solvent (dichloromethane or tetrahydrofuran) with a base like triethylamine or sodium hydroxide at room temperature or mild heating | |

| 3 | Formation of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide | Alkylation of piperidine-3-amine with formaldehyde or methylating agents to introduce the methyl linker, followed by sulfonamide formation | |

| 4 | Hydrochloride salt formation | Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the hydrochloride salt |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance reaction control, yield, and safety. Automated reagent addition and in-line purification methods are integrated to streamline the process.

Specific Reaction Conditions and Optimization

| Reaction | Solvent | Temperature | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Dichloromethane | 0–25°C | Chlorosulfonic acid | High purity | Precise temperature control prevents side reactions |

| Nucleophilic substitution | Tetrahydrofuran (THF) | Room temp to 40°C | Triethylamine | 70–85% | Excess base ensures complete conversion |

| Alkylation with formaldehyde | Methanol | Reflux | Formaldehyde, acid catalyst | Variable | Controlled addition minimizes over-alkylation |

| Salt formation | Ethanol/HCl | Ambient | Hydrochloric acid | Quantitative | Ensures high purity of hydrochloride salt |

Notes on Reaction Optimization

- Choice of Solvent: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.

- Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates.

- Base Selection: Triethylamine is favored for its non-nucleophilic nature, minimizing side reactions.

- Purification: Crystallization and chromatography are used to isolate pure intermediates and final compounds.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Sulfonyl chloride synthesis | Cyclopropane, chlorosulfonic acid | Chlorosulfonic acid | 0–25°C | >90% | Controlled addition essential |

| Nucleophilic substitution | Piperidine-3-amine derivatives | DCM/THF | Room temp | 70–85% | Excess base improves yield |

| Alkylation | Formaldehyde | Methanol | Reflux | 60–75% | Precise formaldehyde addition |

| Hydrochloride salt formation | HCl in ethanol | Ambient | - | Quantitative | Ensures compound stability |

Research Findings and Literature Support

Recent studies underscore the importance of reaction condition optimization for sulfonamide derivatives. For example, the synthesis of related cyclopropanesulfonamide compounds has demonstrated that mild reaction conditions and inert solvents significantly improve yields and purity. Furthermore, continuous flow methods have been successfully employed for large-scale production, allowing precise control over reaction parameters, reducing by-products, and improving safety profiles.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride may exhibit antimicrobial properties. Its ability to interact with bacterial receptors could make it a candidate for treating infections caused by resistant strains. Further research is necessary to confirm these effects and elucidate the mechanisms involved.

Neurological Implications

This compound has been investigated for its potential role as a modulator in neurotransmission pathways. Given its piperidine structure, it may interact with neurotransmitter receptors, potentially influencing conditions such as anxiety or depression. Studies focusing on receptor binding affinities and in vivo efficacy are ongoing.

Cancer Research

The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, similar compounds have shown promise as farnesyltransferase inhibitors, which play a crucial role in oncogenic signaling pathways . Future investigations could explore its efficacy against various cancer types through structure-activity relationship (SAR) studies.

Table 1: Summary of Research Findings on this compound

Synthesis and Interaction Studies

The synthesis of N-(Piperidin-3-ylmethyl)cyclopropanesulfonamide typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding how this compound interacts with biological targets is crucial for developing effective therapeutic agents. Interaction studies highlight its binding capabilities to specific receptors, which can be assessed through various biochemical assays.

Mechanism of Action

The mechanism by which N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Ring Systems : The piperidine ring in the target compound differs from pyrrolidine () and cyclopentyl () analogues, affecting conformational flexibility and binding interactions.

- Synthesis : Boc deprotection () and lyophilization () are common steps, but yields vary significantly (50–85%) depending on substituents and purification methods .

Pharmacological and Physicochemical Comparisons

While biological data for the target compound are absent in the evidence, analogues with similar scaffolds demonstrate kinase inhibitory activity. For example:

- : Imidazo-pyrrolo-pyrazine-substituted cyclopropanesulfonamides (e.g., MS m/z 490) show potency in oncology targets, suggesting the sulfonamide-amine framework is critical for binding .

- : Nitro-substituted pyrrolo[2,3-b]pyridine derivatives (e.g., MS m/z 565) highlight the role of electron-withdrawing groups in enhancing stability and target affinity .

Table 2: Physicochemical and Functional Properties

Commercial and Regulatory Considerations

- Suppliers : The target compound is available from 10+ global suppliers (), whereas analogues like those in are primarily patent-protected, limiting commercial access .

- Purity : Supplier-reported purity for the target compound is unspecified, but patented analogues typically achieve >95% purity via LC/MS validation (e.g., ) .

Biological Activity

N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a cyclopropanesulfonamide moiety. The structural formula can be represented as follows:

This compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The cyclopropanesulfonamide group is known for its potential to inhibit enzyme activity by binding to the active sites, thus altering the function of these enzymes .

Antimicrobial Activity

Research indicates that derivatives of cyclopropanesulfonamides exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds similar to N-(piperidin-3-ylmethyl)cyclopropanesulfonamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

Inhibition Studies

A study reported that this compound demonstrated inhibitory effects on various enzymes. In vitro assays revealed that the compound could effectively inhibit specific targets, leading to potential applications in treating diseases linked to these enzymes .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a comparative study, various derivatives were evaluated for their antimicrobial efficacy against resistant strains. The compound exhibited a minimum inhibitory concentration (MIC) as low as 2 μg/mL against certain strains, indicating strong activity comparable to established antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate half-life and good bioavailability in animal models. Toxicological assessments indicated low cytotoxicity towards non-cancerous cell lines, which is promising for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(piperidin-3-ylmethyl)cyclopropanesulfonamide hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution between cyclopropanesulfonyl chloride and a piperidine-3-ylmethylamine intermediate. Reaction optimization includes controlling temperature (0–5°C for exothermic steps), using anhydrous solvents (e.g., dichloromethane), and adding bases (e.g., triethylamine) to neutralize HCl byproducts. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Validate purity using HPLC (>98%) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing This compound?

- Methodology :

- Spectroscopy : H NMR (DMSO-d₆) to identify piperidine protons (δ 2.5–3.5 ppm) and cyclopropane signals (δ 1.0–1.5 ppm). IR spectroscopy for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (as in for analogous sulfonamides) to resolve 3D conformation and hydrogen-bonding patterns.

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ .

Q. How do solubility and stability profiles of this compound vary across common laboratory solvents and pH conditions?

- Methodology :

- Solubility : Test in DMSO, water, ethanol, and PBS using UV-Vis spectrophotometry (λmax ~260 nm).

- Stability : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and pH-dependent hydrolysis (e.g., acidic vs. neutral buffers). Cyclopropane ring stability under oxidative conditions (e.g., H₂O₂) should be assessed .

Advanced Research Questions

Q. What strategies mitigate low yields in the final coupling step during synthesis?

- Methodology :

- Catalysis : Use DMAP or pyridine to enhance sulfonamide bond formation.

- Stoichiometry : Optimize molar ratios of cyclopropanesulfonyl chloride to amine (1.2:1).

- DOE Approach : Apply factorial design to evaluate temperature, solvent polarity, and reaction time interactions .

Q. How can researchers identify biological targets and elucidate mechanisms of action for this compound?

- Methodology :

- In Vitro Assays : Screen against kinase/receptor panels (e.g., CEREP) or bacterial/fungal strains.

- Molecular Docking : Use AutoDock Vina to predict binding to targets like carbonic anhydrase (common for sulfonamides). Validate via SPR or ITC for binding affinity .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodology :

- Dose-Response Curves : Replicate assays (n ≥ 3) to confirm IC₅₀ values.

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites.

- Cell Line Validation : Compare activity in primary vs. immortalized cells to rule out off-target effects .

Q. Which computational models predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADMET Prediction : SwissADME for logP, bioavailability, and CYP450 interactions.

- MD Simulations : GROMACS to study membrane permeability (e.g., cyclopropane rigidity vs. flexibility).

- QSAR : Build models using descriptors like polar surface area and H-bond donors .

Q. How does the hydrochloride salt form influence stability in biological matrices (e.g., plasma)?

- Methodology :

- Plasma Stability : Incubate compound in human plasma (37°C, 24 hrs). Quench with acetonitrile, then quantify via LC-MS/MS.

- Salt Disproportionation : Test pH-solubility profiles and compare free base vs. salt stability .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.